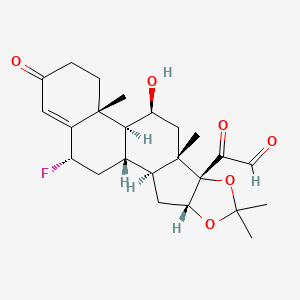
Naxagolide-O-methyl Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naxagolide-O-methyl Hydrochloride is a chemical compound known for its role as an intermediate in the synthesis of Naxagolide Hydrochloride, a dopamine D2-receptor agonist used in the treatment of extrapyramidal disorders, including Parkinson’s disease . This compound is significant in the field of neurology and pharmacology due to its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naxagolide-O-methyl Hydrochloride involves several steps, starting from the appropriate precursorsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Naxagolide-O-methyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
The reactions involving this compound typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield Naxagolide derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
Aplicaciones Científicas De Investigación
Naxagolide-O-methyl Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly in the context of neurotransmitter regulation and receptor binding.
Medicine: this compound is crucial in the development of drugs for treating neurological disorders, especially Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of Naxagolide-O-methyl Hydrochloride involves its interaction with dopamine D2 receptors. As a dopamine agonist, it mimics the action of dopamine by binding to these receptors and activating them. This activation leads to a cascade of intracellular events that result in the modulation of neurotransmitter release and neuronal activity. The compound’s effects are mediated through the dopaminergic pathways in the brain, which are crucial for motor control and cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
Naxagolide Hydrochloride: The parent compound, also a dopamine D2-receptor agonist, used in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist used for similar therapeutic purposes.
Uniqueness
Naxagolide-O-methyl Hydrochloride is unique due to its specific role as an intermediate in the synthesis of Naxagolide Hydrochloride. Its chemical structure allows for targeted modifications that can enhance its pharmacological properties, making it a valuable compound in drug development and research .
Propiedades
Fórmula molecular |
C16H24ClNO2 |
|---|---|
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
(4aR,10bR)-9-methoxy-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-8-17-9-10-19-16-14-11-13(18-2)6-4-12(14)5-7-15(16)17;/h4,6,11,15-16H,3,5,7-10H2,1-2H3;1H/t15-,16-;/m1./s1 |
Clave InChI |
KGOJXBIHHNCIDX-QNBGGDODSA-N |
SMILES isomérico |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)OC.Cl |
SMILES canónico |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


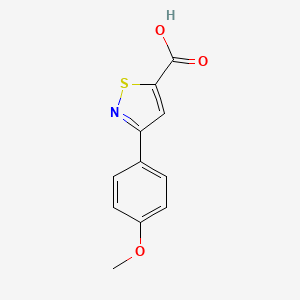
![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)


![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)
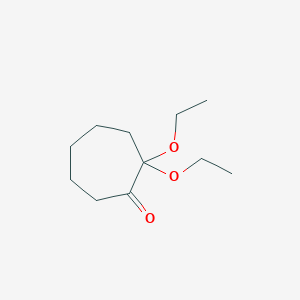
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
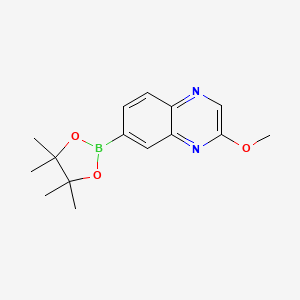
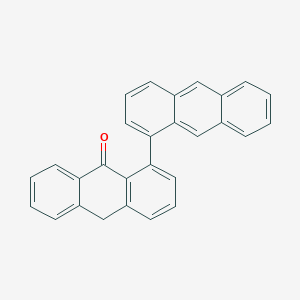
![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)
